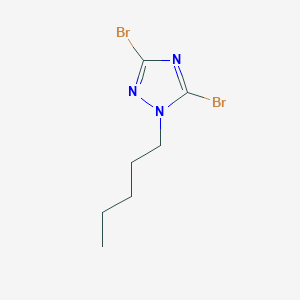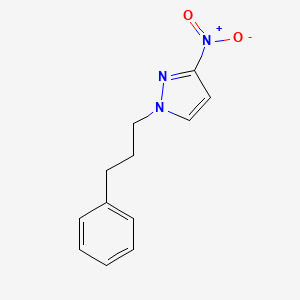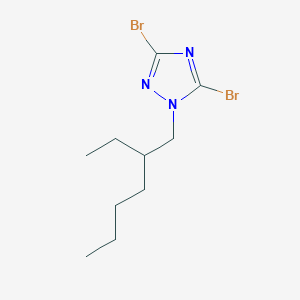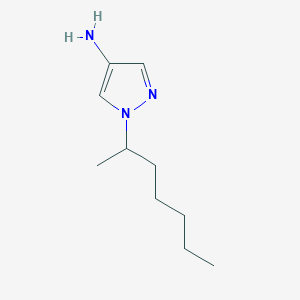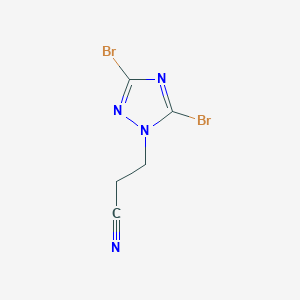
3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of two bromine atoms at positions 3 and 5 on the triazole ring, and a propanenitrile group attached to the nitrogen at position 1.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile typically involves the reaction of 3,5-dibromo-1H-1,2,4-triazole with a suitable nitrile compound. One common method is the nucleophilic substitution reaction where 3,5-dibromo-1H-1,2,4-triazole is reacted with 3-bromopropanenitrile in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.
化学反应分析
Types of Reactions
3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms on the triazole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or alkoxide in solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as 3-(3,5-diamino-1H-1,2,4-triazol-1-yl)propanenitrile or 3-(3,5-dimercapto-1H-1,2,4-triazol-1-yl)propanenitrile.
Oxidation Products: Oxidized derivatives with additional functional groups.
Reduction Products: Reduced forms with fewer bromine atoms or altered triazole ring structures.
科学研究应用
3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial or antifungal agent due to the presence of the triazole ring.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of new materials with specific properties, such as flame retardants or corrosion inhibitors.
作用机制
The mechanism of action of 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile is largely dependent on its interaction with biological targets. The triazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The bromine atoms may enhance the compound’s binding affinity to specific molecular targets, leading to its biological effects. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
3,5-Dibromo-1H-1,2,4-triazole: A precursor in the synthesis of 3-(3,5-Dibromo-1H-1,2,4-triazol-1-yl)propanenitrile.
3-(3,5-Dimethyl-1H-1,2,4-triazol-1-yl)propanenitrile: Similar structure but with methyl groups instead of bromine atoms.
3-(3,5-Dichloro-1H-1,2,4-triazol-1-yl)propanenitrile: Contains chlorine atoms instead of bromine.
Uniqueness
This compound is unique due to the presence of bromine atoms, which can significantly influence its reactivity and biological activity. The bromine atoms can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound in various research applications.
属性
IUPAC Name |
3-(3,5-dibromo-1,2,4-triazol-1-yl)propanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Br2N4/c6-4-9-5(7)11(10-4)3-1-2-8/h1,3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKMSRFKPWJRYQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN1C(=NC(=N1)Br)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Br2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.92 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361663.png)
![4-Bromo-2-[(propylamino)methyl]phenol](/img/structure/B6361675.png)
![3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361685.png)
![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6361701.png)
amine hydrochloride](/img/structure/B6361703.png)
![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361710.png)
![1-[(2,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B6361716.png)
![2-Methoxy-4-{[(propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6361724.png)
![3,5-Dibromo-1-[(4-bromo-2-fluorophenyl)methyl]-1H-1,2,4-triazole](/img/structure/B6361730.png)
amine hydrochloride](/img/structure/B6361733.png)
